5-Methyl-2-pyrazoline

Description

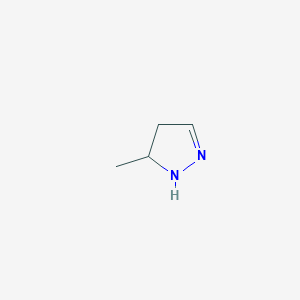

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4,5-dihydro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-4-2-3-5-6-4/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTSAMBCRXSULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338544 | |

| Record name | 1H-Pyrazole, 4,5-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568-20-3 | |

| Record name | 1H-Pyrazole, 4,5-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4,5-dihydro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

spectroscopic data of 5-Methyl-2-pyrazoline NMR IR Mass

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-pyrazoline

Introduction: The this compound Scaffold

Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The "2-pyrazoline" (or 4,5-dihydro-1H-pyrazole) isomer is a common and stable form. The subject of this guide, this compound, is a fundamental structure within this class. Its characterization is paramount for confirming its synthesis and for understanding its chemical behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure, connectivity, and functional groups.

The synthesis of 2-pyrazolines is commonly achieved through the condensation reaction of an α,β-unsaturated carbonyl compound with hydrazine hydrate or its derivatives.[1][2] This reaction proceeds via a Michael addition followed by intramolecular cyclization.

Caption: General workflow for the synthesis of 2-pyrazolines.

Below is the chemical structure of this compound, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical connectivity information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be highly characteristic due to the stereochemistry of the pyrazoline ring.

Theoretical Analysis & Expected Spectrum: The core of the spectrum is defined by the protons on the C4-C5 bond. The C5 carbon is a chiral center, which renders the two protons on C4 diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts (let's call them HA and HB). These two protons couple to each other (geminal coupling) and to the single proton on C5 (HX, vicinal coupling). This arrangement gives rise to a classic ABX spin system .[1][3]

-

HX (C5-H): This methine proton, adjacent to a nitrogen and bearing a methyl group, will appear as a doublet of doublets (or a multiplet). Its chemical shift is expected in the range of δ 3.2–3.6 ppm.[4]

-

HA and HB (C4-H₂): These diastereotopic methylene protons will each appear as a doublet of doublets. They are typically found in the range of δ 2.9–3.9 ppm, with one proton often shifted further downfield than the other.[2][4]

-

CH₃ (C5-CH₃): The methyl group protons will appear as a doublet due to coupling with the adjacent HX proton, expected around δ 1.2–1.5 ppm.

-

N-H (N1-H): The proton on N1 is exchangeable and may appear as a broad singlet. Its chemical shift can vary significantly depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C5-CH₃ | 1.2 – 1.5 | Doublet (d) | J = 6-7 Hz |

| C4-HA | 2.9 – 3.4 | Doublet of Doublets (dd) | JAB ≈ 16-18 Hz, JAX ≈ 4-5 Hz |

| C4-HB | 3.6 – 3.9 | Doublet of Doublets (dd) | JAB ≈ 16-18 Hz, JBX ≈ 11-12 Hz |

| C5-HX | 3.2 – 3.6 | Multiplet (m) or dd | - |

| N1-H | Variable | Broad Singlet (br s) | - |

Note: Predicted values are synthesized from spectral data of substituted pyrazolines.[1][2][4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Theoretical Analysis & Expected Spectrum:

-

C3: This is an imine carbon (C=N) and will be the most downfield signal in the spectrum, typically appearing around δ 150–160 ppm.[4][6]

-

C5: This carbon is attached to a nitrogen and a methyl group. It is expected to resonate in the range of δ 50–60 ppm.[4]

-

C4: The methylene carbon of the ring is expected around δ 40–45 ppm.[4]

-

CH₃: The methyl carbon will be the most upfield signal, typically found around δ 15–25 ppm.[7]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃ | 15 – 25 |

| C 4 | 40 – 45 |

| C 5 | 50 – 60 |

| C 3 | 150 – 160 |

Note: Predicted values are based on data from related pyrazoline structures.[4][6][7]

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR spectral analysis.

-

Sample Preparation: Accurately weigh 10-20 mg of the purified this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[8]

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[8]

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient signal-to-noise ratio is typically achieved with 16 to 64 scans.[8]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, 1024 or more scans are generally required.[8]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Theoretical Analysis & Expected Spectrum: The IR spectrum of this compound will be dominated by vibrations corresponding to its key functional groups.

-

N-H Stretch: A moderate to sharp absorption band is expected in the 3300–3400 cm⁻¹ region, corresponding to the N-H bond of the secondary amine within the ring.[4]

-

C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹.

-

C=N Stretch: The imine double bond stretch is a key diagnostic peak for the pyrazoline ring, expected to appear in the 1600–1640 cm⁻¹ range.[1][9]

-

N-H Bend: An N-H bending vibration may be observed around 1550-1590 cm⁻¹.[6]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 – 3400 |

| C-H (sp³) | Stretch | 2850 – 3000 |

| C=N | Stretch | 1600 – 1640 |

| N-H | Bend | 1550 – 1590 |

Note: Frequencies are based on data from various pyrazoline derivatives.[1][4][6][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Theoretical Analysis & Expected Spectrum: For this compound (C₄H₈N₂), the molecular weight is 84.12 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is expected at m/z = 84.

The fragmentation of the pyrazoline ring is often initiated by the loss of small, stable molecules or radicals. Based on data from a related compound, 1-isopropyl-5-methyl-2-pyrazoline[10], we can predict a fragmentation pathway involving the loss of a methyl radical or cleavage of the ring.

-

Molecular Ion (M⁺˙): A peak at m/z = 84 corresponding to the intact molecule.

-

[M - CH₃]⁺: Loss of the methyl group from C5 would result in a fragment at m/z = 69 . This is often a prominent peak.

-

Ring Cleavage: Pyrazoline rings can undergo retro-Diels-Alder-type fragmentation or loss of N₂. Loss of ethene (C₂H₄) from the C4-C5 bond could lead to a fragment at m/z = 56 .

Caption: Predicted fragmentation pathway for this compound.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment |

|---|---|

| 84 | [M]⁺˙ (Molecular Ion) |

| 69 | [M - CH₃]⁺ |

| 56 | [M - C₂H₄]⁺˙ |

Conclusion

The spectroscopic characterization of this compound relies on a synergistic interpretation of NMR, IR, and MS data. The ¹H NMR spectrum is defined by a characteristic ABX spin system for the ring protons. The ¹³C NMR confirms the four distinct carbon environments, with the imine carbon appearing significantly downfield. IR spectroscopy provides clear evidence of N-H and C=N functional groups, while mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns involving the loss of the methyl group and ring cleavage. Together, these techniques provide an unambiguous structural confirmation of the this compound scaffold.

References

-

Al-Jibouri, M. N. (2022). Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes. Egyptian Journal of Chemistry.

-

Sharma, P., & Kumar, A. (2018). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. PMC - PubMed Central.

-

Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.

-

PubChem. (n.d.). 1-Isopropyl-5-methyl-2-pyrazoline. National Center for Biotechnology Information. Retrieved from

-

Al-Majidi, S. M. H., et al. (2020). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI.

-

Siddiqui, H. L., et al. (2008). Synthesis and Characterization of a Novel 2-Pyrazoline. MDPI.

-

ChemicalBook. (n.d.). 3-Methyl-2-pyrazolin-5-one(108-26-9) IR2 spectrum. Retrieved from

-

Al-Bayati, R. I. H. (2010). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Organic Chemistry & Research.

-

Abdel-Wahab, B. F., et al. (2012). 2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. ResearchGate.

-

Siddiqui, H. L., et al. (2007). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. MDPI.

-

BenchChem. (2025). 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Application Notes and Protocols. Retrieved from

-

Brey, W. S., & Jones, W. M. (1968). Nuclear magnetic resonance spectra of 2-pyrazolines. Canadian Science Publishing.

-

ResearchGate. (n.d.). Example 1H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). Retrieved from

-

ResearchGate. (n.d.). 13C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl3). Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-Isopropyl-5-methyl-2-pyrazoline | C7H14N2 | CID 573933 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Methyl-2-pyrazoline for Advanced Research and Development

Abstract: This technical guide provides a comprehensive overview of 5-methyl-2-pyrazoline (also known as 5-methyl-4,5-dihydro-1H-pyrazole), a foundational heterocyclic compound. Pyrazoline scaffolds are of significant interest in medicinal chemistry due to their prevalence in molecules exhibiting a wide array of biological activities.[1][2][3] This document furnishes researchers, scientists, and drug development professionals with essential data, including physicochemical properties, a detailed synthesis protocol, characteristic spectroscopic data for structural confirmation, and critical safety information. The guide is structured to facilitate a deep understanding of the compound's chemistry and to support its application as a versatile building block in the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a five-membered heterocyclic compound containing two adjacent nitrogen atoms.[3] Its identity is unequivocally established by its unique CAS Registry Number. The core properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1568-20-3 | [4][5] |

| IUPAC Name | 5-methyl-4,5-dihydro-1H-pyrazole | [5] |

| Synonyms | This compound | [4][5] |

| Molecular Formula | C₄H₈N₂ | [4][5] |

| Molecular Weight | 84.12 g/mol | [4][5] |

| InChIKey | KDTSAMBCRXSULF-UHFFFAOYSA-N | [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes | Source |

| Appearance | Colorless liquid | Pyrazolines are typically colorless liquids or low-melting solids.[6] | [6] |

| Boiling Point | 120-150 °C (range for class) | Specific data for this isomer is limited, but this is the general range for pyrazolines.[6] | [6] |

| Solubility | Soluble in propylene glycol; insoluble in water. | The lipophilic character is a key property for this class of compounds.[6] | [6] |

| Basicity | Basic in nature | The nitrogen atoms confer basic properties.[3] | [3] |

Synthesis and Purification

The synthesis of pyrazolines is a cornerstone of heterocyclic chemistry. The most common and reliable method involves the condensation reaction between an α,β-unsaturated carbonyl compound and a hydrazine derivative.[7][8] This approach is valued for its efficiency and the accessibility of starting materials.

Principle of Synthesis: Cyclocondensation

This compound is synthesized via the acid-catalyzed cyclocondensation of 3-buten-2-one (methyl vinyl ketone) with hydrazine hydrate. The reaction proceeds through a Michael addition of hydrazine to the unsaturated ketone, followed by an intramolecular cyclization and dehydration to yield the stable five-membered pyrazoline ring.

-

Expert Insight: The choice of an acid catalyst is critical to protonate the carbonyl oxygen, thereby activating the ketone for nucleophilic attack by hydrazine. Glacial acetic acid is often employed as it serves as both a catalyst and a solvent, facilitating a homogenous reaction environment. Careful temperature control is necessary to prevent the formation of side products.

Detailed Experimental Protocol

This protocol is a representative method adapted from established literature procedures for pyrazoline synthesis.[8]

Materials:

-

3-Buten-2-one (Methyl vinyl ketone)

-

Hydrazine hydrate (80% solution)

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-buten-2-one (0.1 mol) in ethanol (100 mL).

-

Addition of Hydrazine: To the stirred solution, add glacial acetic acid (5 mL) as a catalyst. Subsequently, add hydrazine hydrate (0.11 mol) dropwise over 30 minutes. The dropwise addition is crucial to manage the exothermic nature of the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

-

Extraction: To the resulting residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to obtain a colorless liquid.

Synthesis and Purification Workflow

Caption: Synthesis and purification flowchart.

Spectroscopic and Structural Characterization

Confirmation of the synthesized product's identity and purity is paramount. Spectroscopic methods provide a definitive structural fingerprint.

-

Trustworthiness through Validation: The protocol is self-validating. The successful synthesis is confirmed when the spectroscopic data of the product matches the expected patterns described below, which are characteristic of the pyrazoline ring system.

Table 3: Characteristic Spectroscopic Data for Pyrazoline Derivatives

| Technique | Observation | Interpretation | Source |

| ¹H NMR | AMX spin system for CH₂-CH protons. Doublets of doublets typically observed between δ 3.2-4.7 ppm (C4-H) and δ 5.3-6.3 ppm (C5-H). | Confirms the diastereotopic protons on the pyrazoline ring, a hallmark of the structure. | [9] |

| ¹³C NMR | Aliphatic carbons (C4, C5) in the δ 40-70 ppm range. Imine carbon (C3) further downfield. | Provides the carbon skeleton framework. | [10] |

| IR Spectroscopy | C=N stretch: ~1687-1483 cm⁻¹N-H stretch: ~3474 cm⁻¹ (if N1 is unsubstituted) | Confirms the presence of the key imine and N-H functional groups within the heterocyclic ring. | [9][10] |

Chemical Reactivity and Applications in Medicinal Chemistry

The pyrazoline scaffold is a privileged structure in drug discovery. Its derivatives have been reported to possess a vast range of biological activities, including antimicrobial, anti-inflammatory, antidepressant, and anticancer effects.[1][2]

The this compound core serves as a versatile starting point for creating diverse chemical libraries. The nitrogen atoms and the adjacent carbon backbone are key sites for functionalization, allowing for the modulation of pharmacokinetic and pharmacodynamic properties.

-

N1 Position: The N-H proton can be readily substituted via reactions like acylation or alkylation, enabling the introduction of various functional groups to explore structure-activity relationships (SAR).

-

Ring System: The pyrazoline ring is electron-rich and can participate in various chemical transformations.[6]

Caption: Key reactive sites for chemical modification.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][12] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[11]

-

First Aid:

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

- Biological activities of pyrazoline deriv

- This compound (cas 1568-20-3) SDS/MSDS download. Guidechem.

- Biological activities of pyrazoline derivatives--a recent development. Semantic Scholar.

- Review: biologically active pyrazole deriv

- Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- 5-methyl-4,5-dihydro-1H-pyrazole | C4H8N2 | CID 549780. PubChem.

- Material Safety Data Sheet - 3-Methyl-1-phenyl-2-pyrazolin-5-one 99%. Cole-Parmer.

- SAFETY D

- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.

- Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. Journal of Medicinal and Chemical Sciences.

- Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. MDPI.

- 13 C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl 3 ).

- 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Taylor & Francis Online.

Sources

- 1. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of pyrazoline derivatives--a recent development. | Semantic Scholar [semanticscholar.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Page loading... [guidechem.com]

- 5. 5-methyl-4,5-dihydro-1H-pyrazole | C4H8N2 | CID 549780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. jmchemsci.com [jmchemsci.com]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. tcichemicals.com [tcichemicals.com]

A-1 Technical Guide: Mechanism of Formation for 5-Methyl-2-pyrazoline

Abstract

Pyrazolines represent a privileged scaffold in medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties. Among them, 5-Methyl-2-pyrazoline serves as a foundational structure, and a comprehensive understanding of its formation is crucial for the rational design of more complex derivatives. This guide provides an in-depth analysis of the predominant mechanistic pathway for the synthesis of this compound: the acid-catalyzed cyclocondensation of hydrazine with an α,β-unsaturated carbonyl compound. We will explore the causality behind each mechanistic step, from the initial nucleophilic attack to the final ring closure and stabilization. Furthermore, this document presents a validated experimental protocol, detailed characterization data, and visual aids to offer a holistic and field-proven perspective for researchers, scientists, and drug development professionals.

Chapter 1: The Core Mechanistic Pathway: Cyclocondensation

The most reliable and widely adopted method for synthesizing 2-pyrazolines is the cyclocondensation reaction between an α,β-unsaturated aldehyde or ketone and a hydrazine derivative.[1][2] For the specific synthesis of this compound, the archetypal reactants are hydrazine and crotonaldehyde (but-2-enal).

The Principle of Cyclocondensation

This reaction is a classic example of a domino reaction, where a sequence of intramolecular reactions occurs under the same conditions without the isolation of intermediates. The process involves two key transformations:

-

Nucleophilic Addition: The hydrazine acts as a dinucleophile, attacking the electrophilic centers of the carbonyl compound.

-

Intramolecular Cyclization & Dehydration: The intermediate formed undergoes a ring-closing reaction, followed by the elimination of a water molecule to yield the stable heterocyclic pyrazoline ring.

The reaction is typically catalyzed by a protic acid (e.g., acetic acid), which serves to activate the carbonyl group toward nucleophilic attack.

Reactant Deep Dive: Causality and Choice

-

The Hydrazine Component (H₂N-NH₂): Hydrazine is a potent dinucleophile due to the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. The choice to use unsubstituted hydrazine (H₂NNH₂) leads to the formation of an N-H pyrazoline (a 2-pyrazoline), which can be a versatile intermediate for further N-functionalization. Using a substituted hydrazine, such as phenylhydrazine, would result in an N-substituted pyrazoline directly.

-

The Carbonyl Component (Crotonaldehyde): Crotonaldehyde (CH₃-CH=CH-CHO) is an α,β-unsaturated aldehyde. This structure provides two key electrophilic sites:

-

The Carbonyl Carbon (C1): Highly electrophilic due to the electronegativity of the oxygen atom.

-

The β-Carbon (C3): Electrophilic due to the conjugation with the carbonyl group (a Michael acceptor).

-

The reaction mechanism hinges on the sequence of nucleophilic attacks at these two sites.

The Stepwise Mechanism of Formation

The formation of this compound from hydrazine and crotonaldehyde proceeds through a well-defined sequence of steps. The favored pathway involves an initial attack on the carbonyl group, formation of a hydrazone intermediate, followed by an intramolecular Michael addition.

Step 1: Hydrazone Formation (1,2-Addition) Under acidic conditions, the carbonyl oxygen of crotonaldehyde is protonated, significantly increasing the electrophilicity of the carbonyl carbon. One of the nitrogen atoms of hydrazine then performs a nucleophilic attack on this activated carbonyl carbon.[3] This is a classic 1,2-addition. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the crotonaldehyde hydrazone intermediate. This step is rapid and reversible.

Step 2: Intramolecular Michael Addition (Cyclization) The hydrazone intermediate is primed for the key ring-closing step. The terminal -NH₂ group of the hydrazone now acts as the nucleophile. It performs an intramolecular 1,4-conjugate addition (Michael addition) to the α,β-unsaturated system. The nitrogen attacks the β-carbon of the former crotonaldehyde backbone, leading to the formation of a five-membered ring, the pyrazolidine skeleton.

Step 3: Tautomerization to 2-Pyrazoline The cyclic intermediate (a 1-pyrazoline tautomer) rapidly rearranges to the more thermodynamically stable 2-pyrazoline isomer. This involves a proton shift that moves the double bond from the C=N position (1-pyrazoline) to the N=C position within the ring, conjugated with the substituent on the adjacent carbon. The final product is the stable this compound.

Chapter 2: Experimental Protocol and Structural Validation

A trustworthy protocol is a self-validating system. The following methodology provides a clear, reproducible path to synthesizing and confirming the structure of this compound.

Validated Synthetic Protocol

This protocol is adapted from established procedures for pyrazoline synthesis.

Objective: To synthesize this compound via the cyclocondensation of crotonaldehyde and hydrazine hydrate.

Materials & Reagents:

| Reagent | Formula | M. Wt. | Quantity | Moles |

|---|---|---|---|---|

| Crotonaldehyde | C₄H₆O | 70.09 g/mol | 7.01 g (8.2 mL) | 0.10 |

| Hydrazine Hydrate (~64%) | H₆N₂O | 50.06 g/mol | 5.00 g (4.9 mL) | ~0.10 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 g/mol | 5 mL | Catalyst |

| Ethanol (95%) | C₂H₆O | 46.07 g/mol | 100 mL | Solvent |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve crotonaldehyde (8.2 mL, 0.10 mol) in 95% ethanol (75 mL).

-

Addition of Hydrazine: To this stirring solution, add hydrazine hydrate (4.9 mL, ~0.10 mol) dropwise over 10 minutes. An exothermic reaction may be observed.

-

Catalysis and Reflux: Add glacial acetic acid (5 mL) to the mixture. Heat the reaction mixture to reflux and maintain it for 3 hours. The rationale for reflux is to provide the necessary activation energy for the dehydration and cyclization steps.

-

Isolation: After reflux, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol (2 x 20 mL). Recrystallize the solid from a minimal amount of hot ethanol to yield pure this compound as a crystalline solid.

Structural Elucidation and Data

Confirmation of the final product's structure is achieved through standard spectroscopic methods.[4][5]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.2 (d, 3H, -CH₃), ~2.3 (dd, 1H, H-4a), ~2.9 (dd, 1H, H-4b), ~4.5 (m, 1H, H-5), ~6.8 (t, 1H, H-3), ~7.5 (br s, 1H, -NH). The diastereotopic protons at C-4 appear as distinct signals.[6] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~20 (-CH₃), ~40 (C-4), ~60 (C-5), ~150 (C-3). |

| FT-IR (ATR, cm⁻¹) | ν: ~3300 (N-H stretch), ~1620 (C=N stretch), ~2950-2850 (C-H stretch). |

| Mass Spec. (EI) | m/z: 84 [M]⁺, with characteristic fragmentation patterns. |

Chapter 3: Mechanistic and Workflow Visualizations

Visual diagrams are essential for clarifying complex chemical transformations and experimental sequences.

Overall Reaction Scheme

Caption: Stepwise mechanism for this compound formation.

Experimental Workflow

Caption: Experimental workflow for synthesis and purification.

Conclusion

The formation of this compound via the cyclocondensation of hydrazine and crotonaldehyde is a robust and mechanistically well-understood process. The reaction proceeds through a key hydrazone intermediate, followed by an intramolecular Michael addition to form the heterocyclic ring. The stability of the final 2-pyrazoline product is achieved through tautomerization. By understanding the causal factors behind each step—from reactant choice to reaction conditions—researchers can effectively control the synthesis and apply these principles to the development of more complex and functionally diverse pyrazoline derivatives for a wide range of scientific applications.

References

-

Convenient Synthesis of Highly Functionalized Pyrazolines via Mild, Photoactivated 1,3-Dipolar Cycloaddition. (n.d.). Organic Letters - ACS Publications.

-

Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2023). Cogent Chemistry.

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry.

-

Asymmetric Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Imines for the Synthesis of Chiral Spiro-Pyrazoline-Oxindoles. (2012). Organic Letters - ACS Publications.

-

Synthesis of Novel Pyrazolines via 1,3-Dipolar Cycloadditions of Heterocyclic Isopropenes. (2007). Synthetic Communications.

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

-

Synthesis of pyrazoline from α,β‐unsaturated carbonyl compounds and arylhydrazine hydrochlorides. (n.d.). ResearchGate.

-

Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (2025). ResearchGate.

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health.

-

Pyrazoline synthesis. (n.d.). Organic Chemistry Portal.

-

a) Preparation of simple 5‐methyl pyrazolines, using TBHP as oxidants. (n.d.). ResearchGate.

-

One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. (n.d.). scite.ai.

-

Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. (n.d.). ResearchGate.

-

5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-4-one: Synthesis and Reactions. (n.d.). STM Journals.

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). ResearchGate.

-

IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products. (n.d.). ResearchGate.

-

Polycyclic Heteroaromatics via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. (2022). Royal Society of Chemistry.

-

Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. (n.d.). Benchchem.

-

(E)-(2-CHLOROBENZYLIDENE)HYDRAZINE. (n.d.). Organic Syntheses.

-

Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. (n.d.). MDPI.

-

Cyclisation reaction through hydrazine. (2018). Chemistry Stack Exchange.

-

Synthesis, Characterization and In-Silico Analysis of New 2-Pyrazolines. (n.d.). ResearchGate.

-

N.m.r. Spectra and Stereoisomerism in Pyrazolines. (n.d.). The Journal of Organic Chemistry.

Sources

The Core Biological Properties of 5-Methyl-2-pyrazoline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the fundamental biological properties of 5-Methyl-2-pyrazoline, a heterocyclic compound belonging to the broader class of pyrazolines. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this molecular scaffold. The guide will delve into the synthesis, chemical characteristics, known biological activities, and potential mechanisms of action, drawing upon established scientific literature to provide a well-rounded and authoritative perspective.

Introduction to the Pyrazoline Scaffold

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They exist in three isomeric forms, with 2-pyrazoline being the most stable and extensively studied tautomer. The pyrazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] The stability of the pyrazoline ring and the ease with which it can be functionalized at various positions have made it an attractive target for the synthesis of novel therapeutic agents.[2] Derivatives of the pyrazoline scaffold have demonstrated a remarkable range of biological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties.[3]

Synthesis and Chemical Characterization of this compound

The synthesis of 2-pyrazoline derivatives, including this compound, is most commonly achieved through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine or its derivatives.[3][4][5] This reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable 2-pyrazoline ring.

General Synthetic Workflow:

A generalized workflow for the synthesis of this compound would involve the reaction of an appropriate α,β-unsaturated ketone with hydrazine hydrate. The selection of solvents and catalysts can influence the reaction yield and purity of the final product.

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of the starting α,β-unsaturated ketone (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.

Chemical Characterization:

The structure of the synthesized this compound would be confirmed using a suite of spectroscopic techniques. Based on data from related pyrazoline derivatives, the following spectral characteristics can be anticipated:

| Spectroscopic Technique | Expected Observations for this compound |

| FT-IR (cm⁻¹) | C=N stretching (around 1590-1610), N-H stretching (around 3200-3400), C-H stretching (aliphatic, around 2850-3000).[2] |

| ¹H NMR (ppm) | Signals for the methyl group protons, and characteristic signals for the non-equivalent methylene protons and the methine proton of the pyrazoline ring. The chemical shifts and coupling patterns are diagnostic of the 2-pyrazoline structure.[2][6] |

| ¹³C NMR (ppm) | Resonances for the methyl carbon, methylene carbon, methine carbon, and the imine carbon of the pyrazoline ring.[2] |

| Mass Spectrometry (m/z) | The molecular ion peak corresponding to the molecular weight of this compound. |

Fundamental Biological Activities

While specific biological data for the parent this compound is limited in the readily available literature, the extensive research on its derivatives allows for an informed discussion of its potential biological activities. The pyrazoline scaffold is a versatile pharmacophore, and the introduction of a simple methyl group at the 5-position is expected to modulate its biological profile.

Antimicrobial Activity:

Pyrazoline derivatives are well-documented for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][7] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. It is plausible that this compound would exhibit some degree of antimicrobial activity, which could be quantified using standard assays.

Anti-inflammatory and Analgesic Activity:

Many pyrazoline derivatives have shown significant anti-inflammatory and analgesic properties.[3] Some derivatives have been found to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The anti-inflammatory potential of this compound could be investigated through in vitro and in vivo models of inflammation.

Anticancer Activity:

The anticancer potential of pyrazoline derivatives is a rapidly growing area of research.[7] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific mechanism of action can vary depending on the substitution pattern on the pyrazoline ring.

Neuropharmacological Effects:

Certain pyrazoline derivatives have demonstrated antidepressant and anxiolytic activities.[2] These effects are often linked to the inhibition of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.[3] Molecular docking studies have shown that the pyrazoline scaffold can fit into the active site of MAO-A.[2]

Caption: Potential molecular targets and pathways for pyrazoline derivatives.

In Vitro and In Vivo Experimental Protocols

To rigorously evaluate the biological properties of this compound, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Assays:

-

Antimicrobial Susceptibility Testing:

-

Microorganism Preparation: Prepare standardized inoculums of bacterial and fungal strains.

-

Assay: Use broth microdilution or disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC) of this compound.

-

Controls: Include a solvent control and a positive control with a known antimicrobial agent.

-

-

Enzyme Inhibition Assays (e.g., COX, MAO):

-

Enzyme Preparation: Obtain purified enzymes or cell lysates containing the target enzyme.

-

Assay: Perform a colorimetric or fluorometric assay in the presence of varying concentrations of this compound to determine the IC₅₀ value.

-

Controls: Include a no-inhibitor control and a positive control with a known inhibitor.

-

-

Cytotoxicity Assay:

-

Cell Culture: Culture relevant cancer cell lines and normal cell lines.

-

Assay: Treat cells with a range of concentrations of this compound for a defined period.

-

Analysis: Use assays such as MTT or LDH to assess cell viability and determine the IC₅₀ value.

-

In Vivo Studies:

-

Animal Models of Disease:

-

Model Selection: Utilize established animal models for inflammation, pain, depression, or cancer.

-

Dosing: Administer this compound to the animals at various doses.

-

Evaluation: Measure relevant physiological and behavioral endpoints to assess the compound's efficacy.

-

Controls: Include a vehicle control group and a positive control group treated with a standard drug.

-

-

Acute Toxicity Study:

-

Animal Model: Typically performed in rodents (e.g., rats or mice).

-

Dosing: Administer escalating single doses of this compound.

-

Observation: Monitor the animals for signs of toxicity and mortality over a specified period.

-

Analysis: Determine the median lethal dose (LD₅₀) if applicable. For a related compound, 3-Methyl-1-phenyl-2-pyrazolin-5-one, the oral LD₅₀ in rats is reported as 1915 mg/kg.[8]

-

Toxicological Profile and Safety Considerations

The toxicological profile of this compound has not been extensively studied. However, based on safety data for structurally similar compounds, some general precautions should be observed. For instance, 3-Methyl-5-pyrazolone is known to cause skin and serious eye irritation.[9] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) for any specific handling and disposal instructions.

Conclusion and Future Directions

This compound, as a fundamental member of the pyrazoline family, holds considerable promise for further investigation in drug discovery. Its straightforward synthesis and the established broad-spectrum biological activity of the pyrazoline scaffold make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on the specific synthesis and rigorous biological evaluation of this compound to elucidate its precise mechanism of action and to determine its therapeutic potential and safety profile. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related derivatives, will be crucial in optimizing the biological activity of this promising heterocyclic compound.

References

- Al-Jibouri, M. N. (n.d.). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5.

-

Upadhyay, S., Tripathi, A. C., Paliwal, S., & Saraf, S. K. (2017). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. EXCLI Journal, 16, 628–649. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Isopropyl-5-methyl-2-pyrazoline. PubChem. Retrieved from [Link]

-

Kumar, A., Sharma, S., & Kumar, D. (2021). Synthetic Approaches and Biological Activities of Heterocyclic Pyrazoline. Acta Scientific Pharmaceutical Sciences, 5(11), 59-69. [Link]

-

Muftah, M. S. (2020). Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal, 9(7), 194-196. [Link]

-

Hassan, S. Y. (2011). Synthesis and Biological Activity of Some New Pyrazoline and Pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 22(7), 1286–1298. [Link]

-

Kumar, A., et al. (2023). Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. MDPI. [Link]

-

Shreyas, V., et al. (n.d.). Synthesis-Characterization-and-In-Silico-Analysis-of-New-2-Pyrazolines. ResearchGate. [Link]

-

Upadhyay, S., et al. (2017). 2-PYRAZOLINE DERIVATIVES IN NEUROPHARMACOLOGY: SYNTHESIS, ADME PREDICTION, MOLECULAR DOCKING AND IN VIVO BIO. EXCLI Journal. [Link]

-

Jadhav, S. S., Dighe, P. R., & Kumbhare, M. R. (2025). Synthesis, In Vitro Evaluation, and Molecular Docking Studies of Novel Pyrazoline Derivatives as Promising Bioactive Molecules. Journal of Pharmaceutical Sciences and Computational Chemistry, 1(3), 190-209. [Link]

-

El-Gazzar, M. G., et al. (2021). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. Molecules, 26(11), 3328. [Link]

-

Sharma, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 37979–38002. [Link]

-

Asif, M. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(5), 543–571. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. actascientific.com [actascientific.com]

- 6. researchgate.net [researchgate.net]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

tautomerism in 5-Methyl-2-pyrazoline derivatives

An In-Depth Technical Guide to Tautomerism in 5-Methyl-2-pyrazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoline derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] Among these, this compound derivatives represent a significant subclass, with their biological efficacy often intrinsically linked to their molecular structure and, crucially, their tautomeric forms. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, plays a pivotal role in the chemical reactivity, biological interactions, and spectroscopic properties of these compounds.[2][3] This guide provides a comprehensive exploration of tautomerism in this compound derivatives, offering insights into the underlying principles, analytical methodologies for characterization, and the implications for research and drug development.

Fundamentals of Tautomerism in 5-Methyl-2-pyrazolines

The 2-pyrazoline ring system, a five-membered heterocycle with two adjacent nitrogen atoms and one endocyclic double bond, is susceptible to prototropic tautomerism.[4][5] For a this compound derivative, several tautomeric forms can exist, primarily involving the migration of a proton. The principal tautomeric equilibrium is between the 2-pyrazoline and the Δ²-pyrazoline forms. The presence of substituents on the nitrogen atoms and the carbon backbone significantly influences which tautomer predominates.

The equilibrium between these forms is not static and is dictated by a variety of internal and external factors.[6] These include:

-

Electronic Effects of Substituents: Electron-donating or withdrawing groups on the pyrazoline ring or at the N1-position can stabilize or destabilize adjacent charges or double bonds, thereby shifting the equilibrium.[6]

-

Solvent Polarity: The dielectric constant of the medium plays a crucial role. Polar solvents may favor the formation of more polar tautomers through hydrogen bonding and dipole-dipole interactions.[2][6]

-

Temperature: Changes in temperature can alter the position of the tautomeric equilibrium, with the more stable tautomer being favored at lower temperatures.[6]

-

pH: The acidity or basicity of the medium can influence the protonation state of the nitrogen atoms, thereby affecting the tautomeric preference.

Caption: Principal tautomeric forms of this compound.

Synthesis of this compound Derivatives

A prevalent method for the synthesis of 2-pyrazoline derivatives involves the reaction of α,β-unsaturated ketones, known as chalcones, with hydrazine hydrate or its derivatives.[1][7] This condensation-cyclization reaction is often carried out in an acidic medium.[1] The specific reaction conditions can influence the initial tautomeric form isolated.

Caption: General synthetic workflow for this compound derivatives.

Spectroscopic Characterization of Tautomers

The differentiation and characterization of pyrazoline tautomers heavily rely on spectroscopic techniques. Each method provides unique structural information, and a combined approach is often necessary for unambiguous identification.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for studying tautomerism in solution.[6] The chemical shifts and coupling constants of the protons and carbons in the pyrazoline ring are highly sensitive to the position of the double bond and the protonation state of the nitrogen atoms.

In the ¹H NMR spectrum, the protons at the C4 and C5 positions of the pyrazoline ring typically exhibit a characteristic ABX or AMX spin system, with distinct chemical shifts and coupling constants for each tautomer.[8][9] For instance, the methine proton at C5 would show a different chemical environment depending on whether the adjacent nitrogen is protonated.

Similarly, in the ¹³C NMR spectrum, the chemical shifts of the C3, C4, and C5 carbons are indicative of the tautomeric form.[10][11] The presence of a C=N bond in one tautomer versus a C=C bond in another will result in significant differences in their respective carbon chemical shifts.

| Nucleus | Tautomer I (2-pyrazoline) | Tautomer II (Δ²-pyrazoline) | Reference(s) |

| ¹H (H4) | ~3.0-3.8 ppm (dd) | Varies | [8][9] |

| ¹H (H5) | ~5.0-5.8 ppm (dd) | Varies | [8][9] |

| ¹³C (C3) | ~150-160 ppm | Varies | [10][11] |

| ¹³C (C4) | ~40-50 ppm | Varies | [10][11] |

| ¹³C (C5) | ~50-60 ppm | Varies | [10][11] |

| Caption: Representative NMR chemical shift ranges for pyrazoline tautomers. Actual values are substituent-dependent. |

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Different tautomers, having distinct chromophoric systems, will exhibit different absorption maxima (λ_max).[8] This technique is particularly useful for studying tautomeric equilibria in solution and can be used to determine the thermodynamic parameters of the tautomerization process.

Infrared (IR) Spectroscopy

IR spectroscopy is valuable for identifying the functional groups present in each tautomer. Key vibrational bands to monitor include:

-

C=N stretch: Typically observed around 1560-1610 cm⁻¹ and is characteristic of the pyrazoline ring's imine functionality.[4][8]

-

N-H stretch: A broad band in the region of 3300-3500 cm⁻¹ indicates the presence of an N-H bond.[4]

-

C=O stretch: If an acyl group is present at the N1 position, a strong absorption around 1640 cm⁻¹ will be observed.[8]

Advanced Analytical Techniques

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[1][10][12][13] This technique is invaluable for definitively identifying the predominant tautomer in the crystalline form and provides precise information on bond lengths, bond angles, and intermolecular interactions. It is important to note that the tautomeric form present in the solid state may not be the same as the one that predominates in solution.[11]

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for studying pyrazoline tautomerism.[14][15][16] These methods can be used to:

-

Calculate the relative energies and stabilities of the different tautomers in the gas phase or in solution (using solvent models).

-

Predict spectroscopic data (NMR chemical shifts, IR frequencies) for each tautomer, which can then be compared with experimental results to aid in spectral assignment.[14]

-

Investigate the energy barriers for the interconversion between tautomers, providing insights into the kinetics of the tautomerization process.[6]

Experimental Protocols

NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra at a specific temperature. For systems in fast exchange, variable temperature NMR studies may be necessary to slow down the interconversion and observe distinct signals for each tautomer.[6]

-

Spectral Analysis: Identify the characteristic signals for each tautomer present in the mixture.

-

Quantification: Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum. The ratio of the integrals will give the relative population of each tautomer in solution under the given conditions.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution.

-

Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.[12]

-

Data Collection: Collect diffraction data using an X-ray diffractometer, typically at low temperature to minimize thermal vibrations.[12]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates and molecular geometry.

Conclusion

The tautomerism of this compound derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding and characterization of the tautomeric equilibrium are essential for rational drug design and the development of new therapeutic agents. By employing a combination of advanced spectroscopic techniques, X-ray crystallography, and computational modeling, researchers can gain deep insights into the structural dynamics of these important heterocyclic compounds. This guide provides a foundational framework for professionals in the field to approach the study of tautomerism in this compound derivatives with scientific rigor and technical proficiency.

References

-

Synthesis, spectroscopic and computational characterization of the tautomerism of pyrazoline derivatives from chalcones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. Available at: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. Available at: [Link]

-

Pyrazoline tautomers I and II. ResearchGate. Available at: [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. Available at: [Link]

-

Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Institutes of Health. Available at: [Link]

-

Design and synthesis of novel pyrazoline derivatives for their spectroscopic, single crystal X-ray and biological studies. ResearchGate. Available at: [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Royal Society of Chemistry. Available at: [Link]

-

(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Available at: [Link]

-

Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes. ResearchGate. Available at: [Link]

-

(PDF) The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate. Available at: [Link]

-

Pyrazoline tautomers I and II. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of a Novel 2-Pyrazoline. MDPI. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Sci-Hub. Available at: [Link]

-

a) Preparation of simple 5‐methyl pyrazolines, using TBHP as oxidants. ResearchGate. Available at: [Link]

-

2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. National Institutes of Health. Available at: [Link]

-

Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. ResearchGate. Available at: [Link]

-

2-PYRAZOLINE DERIVATIVES IN NEUROPHARMACOLOGY: SYNTHESIS, ADME PREDICTION, MOLECULAR DOCKING AND IN VIVO BIOLOGICAL EVALUATION. ResearchGate. Available at: [Link]

-

Does tautomeric equilibrium exist in 4-nitroso-5-pyrazolones? ResearchGate. Available at: [Link]

-

On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, spectroscopic and computational characterization of the tautomerism of pyrazoline derivatives from chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 5-Methyl-2-Pyrazoline and its Derivatives

Introduction: The Pyrazoline Scaffold in Modern Drug Discovery

The pyrazoline nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antidepressant, and antimicrobial properties.[1][2] The 2-pyrazoline isomer is of particular interest due to its relative stability compared to other isomeric forms, making it a robust foundation for drug design.[1][3]

For any compound to advance from a promising hit to a viable drug candidate, a thorough understanding of its physicochemical properties is non-negotiable. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation, dosage, and shelf-life. This guide provides a comprehensive technical overview of the core principles and practical methodologies for assessing the solubility and stability of compounds centered around the 5-Methyl-2-pyrazoline core. While data on the parent this compound is sparse, the principles and protocols discussed herein are derived from extensive studies on its derivatives and are directly applicable to novel analogues. We will delve into the causality behind experimental design, present validated protocols, and offer insights into data interpretation for a drug development context.

The Physicochemical Profile of the this compound Core

The structure of this compound features a methyl group at the C5 position and a hydrogen atom on the N1 nitrogen. This configuration has several implications for its physicochemical behavior:

-

Polarity and Hydrogen Bonding: The presence of two nitrogen atoms, particularly the N-H group, allows the molecule to act as both a hydrogen bond donor and acceptor. This imparts a degree of polarity to the molecule.

-

Expected Solubility:

-

Aqueous Solubility: The ability to form hydrogen bonds suggests some solubility in water. However, the hydrocarbon backbone limits this. For instance, the related compound 3-methyl-1-phenyl-2-pyrazolin-5-one has a reported water solubility of 3 g/L.[4] The solubility is expected to be pH-dependent due to the basic nature of the nitrogen atoms.[5]

-

Organic Solvents: Solubility is generally expected in polar organic solvents like ethanol, methanol, and DMSO, which are common vehicles for synthesis and initial biological screening.[6][7] Solubility in non-polar solvents like ether is likely to be limited.[4]

-

-

General Stability: The 2-pyrazoline ring is considered a stable chemical entity. However, like many heterocyclic compounds, it is susceptible to specific degradation pathways. The primary concerns for stability are:

-

Oxidation: The dihydropyrazole ring can be oxidized to the more aromatic and thermodynamically stable pyrazole. This can be initiated by atmospheric oxygen, peroxides, or certain metal ions.[8]

-

Isomerization: While 2-pyrazolines are the most stable isomer, isomerization to 1-pyrazolines can occur under certain conditions, though it is less common than the reverse reaction.[3]

-

Hydrolysis: The imine (C=N) bond within the ring could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening.

-

A Practical Guide to Solubility Assessment

The Rationale: Solubility is a critical gatekeeper in drug development. Poor aqueous solubility can lead to low absorption and bioavailability, while poor organic solvent solubility can hamper synthesis and purification. The goal is to quantify solubility in various media to inform formulation strategies and predict in vivo behavior.

Experimental Protocol 1: Thermodynamic Solubility via Shake-Flask (ICH Guideline Based)

This method is the gold standard for determining thermodynamic solubility, representing the true equilibrium saturation point of the compound.

Methodology:

-

Preparation: Add an excess amount of the solid this compound compound to a series of vials, each containing a known volume of the desired solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, Ethanol). Ensure enough solid is added so that it remains present after equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling & Dilution: Carefully extract a precise aliquot from the clear supernatant, avoiding any solid particles. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically RP-HPLC with UV detection.[6] A calibration curve prepared with known concentrations of the compound is used for quantification.

Trustworthiness Check: The protocol's validity is confirmed by ensuring that the measured concentration does not change between two consecutive time points (e.g., 24 and 48 hours), confirming that equilibrium has been reached.

Workflow for Solubility Assessment

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Profile

Quantitative solubility data should be summarized for clear comparison.

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Classification |

| Deionized Water | 25 | TBD | e.g., Sparingly Soluble |

| Phosphate-Buffered Saline (pH 7.4) | 37 | TBD | e.g., Slightly Soluble |

| 0.1 M HCl | 37 | TBD | e.g., Soluble |

| Ethanol | 25 | TBD | e.g., Freely Soluble |

| DMSO | 25 | TBD | e.g., Very Soluble |

| TBD: To Be Determined experimentally. |

Methodologies for Stability Profiling

The Rationale: Stability testing is essential to identify degradation pathways, determine shelf-life, and ensure that no toxic degradants are formed. Forced degradation (or stress testing) is an accelerated study designed to predict long-term stability and to generate potential degradants for analytical method validation.

Experimental Protocol 2: Forced Degradation Study (ICH Q1A/Q1B Based)

This protocol exposes the compound to harsh conditions to accelerate its degradation.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent, such as methanol or a methanol/water mixture, at a known concentration (e.g., 1 mg/mL).[6]

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A vial protected from light and heat serves as the control.

-

Acid Hydrolysis: Add 0.1 M to 1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 8, 24 hours).[9]

-

Base Hydrolysis: Add 0.1 M to 1 M NaOH and maintain at room or elevated temperature.[9]

-

Oxidation: Add 3% to 30% hydrogen peroxide (H₂O₂) and keep at room temperature.[8]

-

Thermal Stress: Store both the solid compound and a solution at an elevated temperature (e.g., 60-80 °C) in a stability chamber.[8]

-

Photostability: Expose the solid compound and a solution to a controlled light source (per ICH Q1B guidelines) while keeping a control sample wrapped in foil.[8]

-

-

Sample Quenching: At each time point, withdraw a sample. For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid to stop the reaction.

-

Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method (typically a gradient RP-HPLC method capable of separating the parent compound from all degradants). Monitor the peak area of the parent compound and the appearance of new peaks (degradants).

Trustworthiness Check: A good stability-indicating method is demonstrated when the parent peak decreases in area while the peak areas of the degradants increase. A mass balance calculation (sum of parent and degradants) should ideally be close to 100%, accounting for all major components.

Workflow and Potential Degradation Pathways

Caption: Forced Degradation Workflow and Potential Pathways.

Data Presentation: Forced Degradation Summary

| Stress Condition | Reagent/Condition | Time (h) | Parent Remaining (%) | Degradants Observed (#) | Remarks |

| Acid Hydrolysis | 1 M HCl, 80 °C | 24 | TBD | TBD | e.g., Significant degradation |

| Base Hydrolysis | 1 M NaOH, 60 °C | 24 | TBD | TBD | e.g., Moderate degradation |

| Oxidation | 10% H₂O₂, RT | 24 | TBD | TBD | e.g., Rapid degradation to one major peak |

| Thermal (Solid) | 80 °C | 72 | TBD | TBD | e.g., Stable |

| Photolytic (Solution) | ICH Q1B | - | TBD | TBD | e.g., Minor degradation |

| RT: Room Temperature; TBD: To Be Determined experimentally. |

Conclusion

A comprehensive evaluation of solubility and stability is a foundational pillar of successful drug development. For novel compounds based on the this compound scaffold, the methodologies outlined in this guide provide a robust framework for generating critical data. By employing standardized protocols such as the shake-flask method for solubility and systematic forced degradation studies for stability, researchers can de-risk their candidates early, enable rational formulation design, and ensure the integrity and safety of their potential new medicines. The true value lies not just in executing these experiments, but in understanding the underlying chemical principles that dictate a molecule's behavior from the bench to the clinic.

References

-

Title: 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC Source: PubMed Central URL: [Link]

-

Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega Source: ACS Publications URL: [Link]

-

Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of ChemTech Applications URL: [Link]

-

Title: Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5 Source: Egyptian Journal of Chemistry URL: [Link]

-

Title: Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

-

Title: Synthesis and characterization of Pyrazoline derivatives Source: ResearchGate URL: [Link]

-

Title: Recent advances in the therapeutic applications of pyrazolines - PMC Source: PubMed Central URL: [Link]

-

Title: Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph Source: MDPI URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. 3-Methyl-1-phenyl-2-pyrazolin-5-one, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. ijcpa.in [ijcpa.in]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Quantum Chemical Investigation of 5-Methyl-2-pyrazoline: A Technical Guide for Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of 5-Methyl-2-pyrazoline, a heterocyclic compound of significant interest in medicinal chemistry, through the lens of quantum chemical calculations. Pyrazoline derivatives are known for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document serves as a practical manual for researchers and drug development professionals, detailing the application of Density Functional Theory (DFT) to elucidate the structural and electronic properties that underpin the bioactivity of this compound. By presenting a step-by-step computational workflow—from geometry optimization to the analysis of molecular orbitals, electrostatic potential, and vibrational spectra—this guide aims to bridge theoretical chemistry with practical drug design, offering insights that can accelerate the rational development of novel pyrazoline-based therapeutics.

Introduction to this compound and Its Pharmacological Significance

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are cornerstone scaffolds in modern medicinal chemistry.[5] Their inherent structural stability and synthetic accessibility have made them a focal point for the development of new therapeutic agents.[5][6] The pyrazoline core is a "privileged structure," frequently appearing in compounds exhibiting a broad spectrum of biological activities, including:

The addition of a methyl group at the 5-position, creating this compound, can significantly influence its pharmacokinetic and pharmacodynamic profile. Understanding the precise three-dimensional structure and electronic distribution of this molecule is paramount for designing derivatives with enhanced efficacy and selectivity. Quantum chemical calculations provide a powerful, non-empirical approach to dissect these molecular properties, offering a predictive framework that complements and guides experimental research.

The Theoretical Framework: A Rationale for the Computational Approach

To investigate this compound, we employ a robust computational strategy grounded in Density Functional Theory (DFT). This approach allows for a detailed examination of the molecule's electronic structure, which is fundamental to its chemical reactivity and biological interactions.

The Power of Density Functional Theory (DFT)

DFT has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational efficiency, particularly for organic and biological molecules.[8] It calculates the electronic energy of a molecule based on its electron density, providing a comprehensive picture of its chemical properties. For this guide, we utilize the widely validated B3LYP functional , a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination is renowned for its reliability in predicting the geometries and electronic properties of heterocyclic systems.[9][10]

Selecting the Right Tools: The 6-311++G(d,p) Basis Set

The choice of basis set is critical for the accuracy of quantum chemical calculations. The 6-311++G(d,p) basis set is a sophisticated and flexible choice for molecules like this compound for several reasons:[11][12]

-